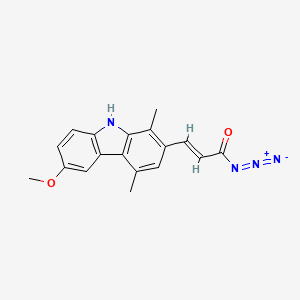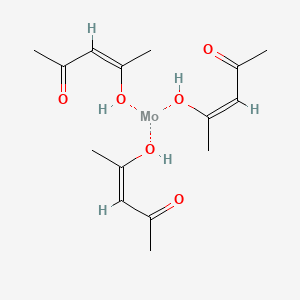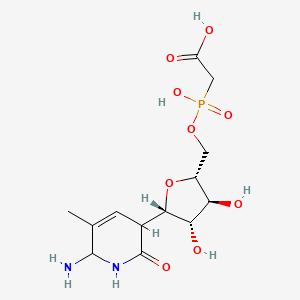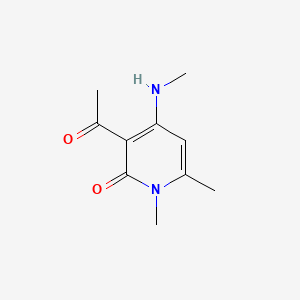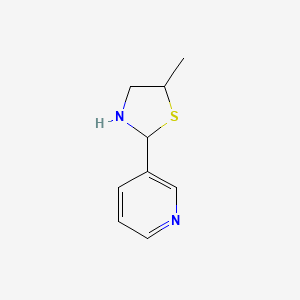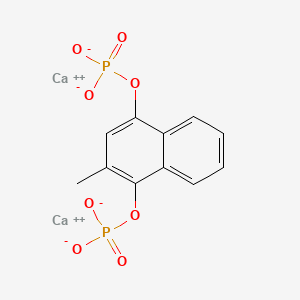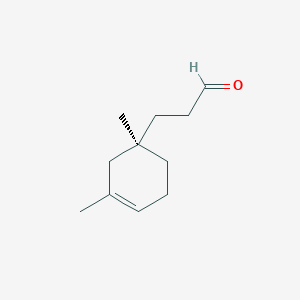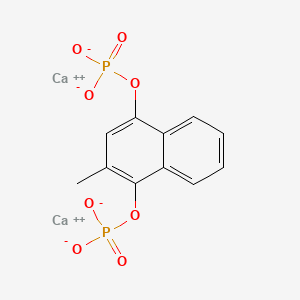
Menadiol Diphosphate dicalcium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Menadiol diphosphate dicalcium is a compound that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings. This compound is a derivative of menadione, also known as vitamin K3, which is a synthetic naphthoquinone. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Menadiol diphosphate dicalcium can be synthesized through several methods. One common method involves the oxidation of 2-methyl-naphthalene or 2-methylnaphthol. Other approaches include the demethylation of 2-methyl-1,4-dimethoxynaphthalene . The synthesis of menadiol diphosphate involves the phosphorylation of menadiol, which can be achieved using phosphorylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Menadiol diphosphate dicalcium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the naphthalene moiety and the phosphate groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and phosphorylating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
Menadiol diphosphate dicalcium has a wide range of scientific research applications. In chemistry, it is used as a substrate for various enzymatic reactions, including those involving non-specific alkaline phosphatase . In biology and medicine, it is studied for its potential role in metabolic pathways and its effects on cellular processes. Additionally, this compound is used in industrial applications, such as the production of vitamins and other bioactive compounds .
Wirkmechanismus
The mechanism of action of menadiol diphosphate dicalcium involves its role as a cofactor in enzymatic reactions. It participates in the posttranslational gamma-carboxylation of glutamic acid residues in certain proteins, which is essential for their biological activity . This compound also interacts with various molecular targets and pathways, influencing cellular processes and metabolic functions.
Vergleich Mit ähnlichen Verbindungen
Menadiol diphosphate dicalcium is similar to other naphthoquinone derivatives, such as menadione (vitamin K3), phylloquinone (vitamin K1), and menaquinone (vitamin K2). it is unique in its specific chemical structure and the presence of phosphate groups, which confer distinct chemical and biological properties . These properties make this compound particularly useful in certain scientific and industrial applications.
List of Similar Compounds:- Menadione (Vitamin K3)
- Phylloquinone (Vitamin K1)
- Menaquinone (Vitamin K2)
- 2-Methyl-1,4-naphthoquinone
Eigenschaften
CAS-Nummer |
74347-27-6 |
|---|---|
Molekularformel |
C11H8Ca2O8P2 |
Molekulargewicht |
410.28 g/mol |
IUPAC-Name |
dicalcium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate |
InChI |
InChI=1S/C11H12O8P2.2Ca/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+2/p-4 |
InChI-Schlüssel |
RERDPHFPZITDRV-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


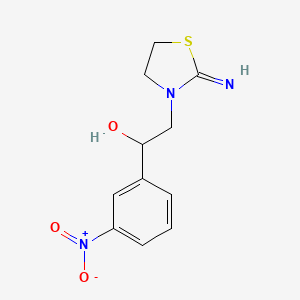
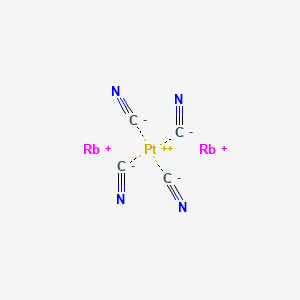
![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
